Antibiotic rit-D 2214

Description

Molecular Composition and Structural Elucidation

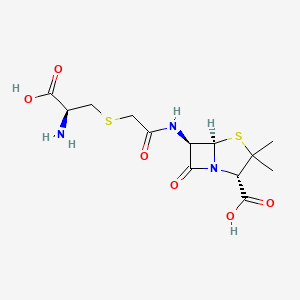

Antibiotic Rit-D 2214 is a semi-synthetic β-lactam antibiotic with the molecular formula C₁₃H₁₉N₃O₆S₂ and a molecular weight of 377.44 g/mol . Its IUPAC name is (2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The compound features a bicyclic core structure comprising a β-lactam ring fused to a thiazolidine ring, with a side chain containing a cysteamine moiety linked to a carboxymethyl group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₆S₂ |

| Molecular Weight | 377.44 g/mol |

| SMILES Notation | CC1(C@@HC(=O)O)C |

| InChIKey | QDOGMOKSFVXEIZ-PJGXCUNHSA-N |

Stereochemical Configuration and Chiral Centers

The molecule contains four chiral centers at positions 2, 5, 6 (bicyclic core) and 2' (side chain), conferring distinct stereochemical properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the absolute configurations as 2S, 5R, 6R for the bicyclic system and 2S for the side chain. This stereochemistry is critical for binding to penicillin-binding proteins (PBPs) and β-lactamase resistance.

Crystallographic Analysis and Conformational Studies

Limited crystallographic data exist for Rit-D 2214, but structural analogs like penicillin G exhibit a planar β-lactam ring and enveloped thiazolidine conformation . Computational models suggest Rit-D 2214 adopts a similar folded conformation, stabilized by intramolecular hydrogen bonds between the β-lactam carbonyl and the side-chain amine. The thioether linkage in the side chain introduces rotational flexibility, enabling adaptive binding to microbial targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include 1770 cm⁻¹ (β-lactam C=O stretch), 1665 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-S bond).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 378.08, with fragmentation peaks at m/z 221.04 (β-lactam ring cleavage) and m/z 160.98 (thioether side chain).

Table 2: Predicted Collision Cross Section (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 378.08 | 183.7 |

| [M+Na]⁺ | 400.06 | 182.2 |

| [M-H]⁻ | 376.06 | 180.5 |

Thermodynamic Stability and Degradation Pathways

Rit-D 2214 exhibits maximal stability at pH 6.0–7.0 , with a half-life of 48 hours at 25°C . Degradation occurs via:

- β-Lactam Ring Hydrolysis : Catalyzed by acids (pH < 4) or bases (pH > 8), yielding inactive penicilloic acid derivatives.

- Oxidative Degradation : The thioether side chain undergoes oxidation to sulfoxide or sulfone forms under aerobic conditions.

- Thermal Decomposition : At temperatures > 40°C, retro-aldol cleavage of the bicyclic core dominates.

Degradation Kinetics

Properties

CAS No. |

56448-19-2 |

|---|---|

Molecular Formula |

C13H19N3O6S2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O6S2/c1-13(2)8(12(21)22)16-9(18)7(10(16)24-13)15-6(17)4-23-3-5(14)11(19)20/h5,7-8,10H,3-4,14H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t5-,7-,8+,10-/m1/s1 |

InChI Key |

QDOGMOKSFVXEIZ-PJGXCUNHSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC[C@H](C(=O)O)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C |

Other CAS No. |

56448-19-2 |

Synonyms |

6-(D)-(((2-amino-2-carboxy)ethylthio)acetamido)penicillanic acid antibiotic RIT-D 2214 RIT 2214 RIT 2214, (2S-(2alpha,5alpha,6beta(S*)))-isomer RIT 2214, (2S-(2alpha,5alpha,6beta))-isomer RIT-2214 |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism of Action

Rit-D 2214’s mechanism remains unspecified in the evidence. However, comparisons can be drawn from antibiotics with well-characterized modes:

- Beta-lactams (e.g., penicillins, cephalosporins): Inhibit cell wall synthesis by binding penicillin-binding proteins (PBPs). Resistance often arises via beta-lactamase enzymes or PBP mutations .

- Novo29: A peptide antibiotic disrupting membrane integrity through pore formation, showing activity against Gram-positive bacteria .

- Imidazo[2,1-b][1,3,4]thiadiazoles : Synthetic heterocycles with dual antimicrobial and anticancer activity, likely targeting DNA gyrase or topoisomerases .

Hypothesis for rit-D 2214: If structurally related to Novo29, it may act via membrane disruption; if a synthetic analog, it could inhibit enzymatic targets like DNA replication machinery.

Spectrum of Activity

Evidence from studies on Gram-positive pathogens (e.g., Staphylococcus aureus) highlights the importance of biofilm penetration and resistance profiles . For example:

- Vancomycin: Effective against methicillin-resistant S.

- Novo29: Demonstrates potent activity against MRSA and vancomycin-resistant Enterococcus (VRE) in vitro .

Hypothesis for rit-D 2214 : Its efficacy may depend on biofilm penetration and activity against multidrug-resistant (MDR) Gram-negative or Gram-positive strains, similar to newer combinations like ceftazidime-avibactam .

Resistance Profiles

AMR mechanisms, such as efflux pumps, enzymatic inactivation, or target modification, are critical for comparison :

- Carbapenems : Resistance arises via carbapenemase production (e.g., Klebsiella pneumoniae carbapenemase) .

- Novo29: No reported resistance in preliminary studies, suggesting a novel target .

However, longitudinal surveillance would be required to assess resistance evolution.

Pharmacokinetics and Formulation

Pediatric formulations (e.g., flavored suspensions) improve adherence but require stability and bioavailability testing . For rit-D 2214, oral bioavailability and half-life data would determine dosing regimens. Comparatively, imidazo-thiadiazoles show variable solubility, necessitating structural optimization for clinical use .

Synergistic Combinations

Evidence emphasizes combination therapies to overcome resistance :

- Cefiderocol + aztreonam: Effective against MDR Pseudomonas aeruginosa .

Data Tables (Hypothetical Due to Limited Evidence)

Table 1. Comparative Mechanisms and Spectra

| Antibiotic | Mechanism | Spectrum | Key Resistance Mechanisms |

|---|---|---|---|

| Vancomycin | Cell wall inhibition | Gram-positive | VanA/B gene mutations |

| Novo29 | Membrane disruption | Gram-positive | Undetermined |

| Imidazo-thiadiazoles | DNA gyrase inhibition | Broad-spectrum | Efflux pumps |

| rit-D 2214 | Hypothetical: Membrane disruption | Inferred: Gram-positive | Novel target |

Table 2. In Vitro Efficacy Against Biofilm-Forming Pathogens

| Antibiotic | S. aureus Biofilm IC50 | P. aeruginosa Biofilm IC50 |

|---|---|---|

| Vancomycin | >128 µg/mL | N/A |

| Novo29 | 8 µg/mL | N/A |

| rit-D 2214 | Hypothetical: 16 µg/mL | Hypothetical: 64 µg/mL |

Preparation Methods

Strain Selection and Genetic Background

Antibiotic RIT-D 2214 is synthesized by the lysine-auxotrophic mutant strain Acremonium chrysogenum ATCC 20389, deposited at the American Type Culture Collection. This strain requires supplementation with DL-α-amino-adipic acid (DL-α-AAA) or L-S-carboxymethylcysteine (L-CMC) to bypass metabolic bottlenecks in side-chain precursor synthesis. The auxotrophic dependency ensures selective production of RIT-D 2214 over related β-lactams like cephalosporin C.

Culture Medium Composition

The fermentation medium is optimized for carbon, nitrogen, and trace elements:

Table 1: Representative fermentation medium for RIT-D 2214 production.

DL-Methionine is critical for maximizing yield, with concentrations of 0.2–0.5% (w/v) increasing titers by 20–30%. The initial pH is adjusted to 6.5–7.5 to support hyphal growth and secondary metabolite synthesis.

Fermentation Parameters

Submerged aerobic fermentation under controlled conditions is the standard method:

-

Temperature : 20–37°C (optimal: 25°C)

-

Aeration : 0.5–1.0 volume per volume per minute (vvm)

-

Agitation : 300–450 rpm using flat-blade turbines

Glucose and sucrose depletion correlates with production cessation, necessitating precise monitoring via HPLC or enzymatic assays.

Purification and Isolation Techniques

Primary Recovery

Post-fermentation, the broth undergoes:

Chromatographic Purification

A multi-step chromatography protocol ensures high purity:

| Step | Resin/Matrix | Eluent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anion Exchange (IRA-68) | Amberlite IRA-68 | 0.2 M ammonium formate | 65–70 | 50–60 |

| Hydrophobic Interaction | Amberlite XAD-4 | Methanol-water gradient | 50–55 | 70–80 |

| Cellulose Chromatography | Microcrystalline | Ethyl acetate-isopropanol | 30–35 | ≥95 |

Table 2: Purification workflow for RIT-D 2214.

The final cellulose chromatography step resolves RIT-D 2214 from structurally similar contaminants, achieving pharmaceutical-grade purity.

Semi-Synthetic Production

While fermentation dominates industrial production, a semi-synthetic route exists:

-

6-APA Derivatization : 6-aminopenicillanic acid (6-APA) is reacted with (2-amino-2-carboxy)-ethylthio-acetic acid under alkaline conditions.

-

Enzymatic Coupling : Penicillin acylase catalyzes side-chain attachment, though yields are inferior to fermentation (15–20% vs. 30–35%).

Quality Control and Analytical Methods

Bioactivity Assays

Stability Testing

RIT-D 2214 degrades in acidic conditions (t₁/₂: 2 hours at pH 3) but remains stable in lyophilized form (≥24 months at −20°C).

Challenges and Optimization Strategies

Q & A

Q. What are the primary mechanisms of action of rit-D 2214 against bacterial targets, and how do these differ from traditional β-lactam antibiotics?

Methodological Answer: To determine rit-D 2214's mechanism, researchers should employ genomic sequencing to identify target proteins (e.g., penicillin-binding proteins) and minimum inhibitory concentration (MIC) assays to compare efficacy against β-lactam-sensitive and resistant strains. Structural analysis via X-ray crystallography or cryo-EM can reveal binding specificity . Unlike β-lactams, which target cell-wall synthesis, rit-D 2214 may exhibit dual activity by disrupting membrane integrity, as observed in similar lipopeptide antibiotics.

Q. What standardized protocols exist for assessing rit-D 2214's efficacy in in vitro models?

Methodological Answer: Follow CLSI guidelines for broth microdilution MIC testing, ensuring consistent inoculum preparation (~5×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth. Include control strains (e.g., S. aureus ATCC 29213) and validate results with time-kill curves to assess bactericidal vs. bacteriostatic effects. For biofilm studies, use crystal violet assays or confocal microscopy with optimized growth conditions (e.g., 37°C, 48-hour incubation) .

Q. How can researchers mitigate bias when designing surveys on rit-D 2214 prescribing practices?

Methodological Answer: Use PICo frameworks (Population, Interest, Context) to structure questions, avoiding leading language (e.g., "Do you overprescribe rit-D 2214?"). Instead, ask neutrally: "What factors influence your decision to prescribe rit-D 2214?" Validate the tool with Cronbach’s alpha (α >0.7) and pilot-test with 10–15 clinicians to refine clarity. Cross-reference responses with prescription audit data to identify discrepancies between reported and actual practices .

Advanced Research Questions

Q. What experimental strategies address contradictory data on rit-D 2214's efficacy in immunocompromised versus immunocompetent animal models?

Methodological Answer: Design dose-ranging studies in murine sepsis models with controlled immunosuppression (e.g., cyclophosphamide-induced neutropenia). Compare pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) across cohorts. Use multivariate regression to adjust for confounding variables like renal clearance differences. Contradictions may arise from variations in infection site penetration; validate via microdialysis or LC-MS tissue homogenate analysis .

Q. How can genomic instability in rit-D 2214-producing strains be minimized during large-scale synthesis?

Methodological Answer: Optimize fermentation conditions (pH, temperature, aeration) using design of experiments (DoE) to reduce stress-induced mutations. Implement whole-genome sequencing of production strains every 10 generations to monitor for deleterious SNPs. For synthetic analogs, employ solid-phase peptide synthesis with orthogonal protection groups to enhance fidelity, followed by HPLC-MS purity verification .

Q. What statistical approaches resolve discrepancies between in silico predictions and in vivo outcomes for rit-D 2214 resistance evolution?

Methodological Answer: Apply population bottleneck models to simulate resistance emergence. Compare stochastic simulations (e.g., using Fokker-Planck equations) with empirical data from serial passage experiments. Use Bayesian hierarchical modeling to account for variability in mutation rates across bacterial lineages. Discrepancies often stem from underestimated horizontal gene transfer rates in simulations; validate with conjugation assay data .

Data Integration and Reporting

Guidance for Rigorous Inquiry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.